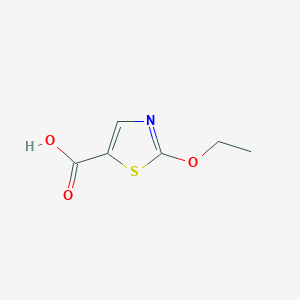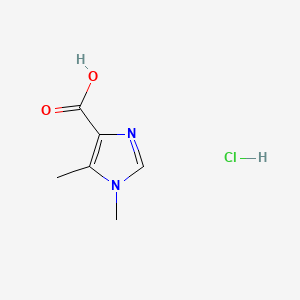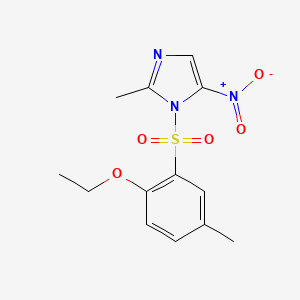![molecular formula C6H3ClN4O2 B7456346 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine
Vue d'ensemble
Description
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrazole ring fused with a pyrazine ring
Applications De Recherche Scientifique
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of materials with specific photophysical properties for use in optoelectronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with 2-nitropyrazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Amino-2-nitropyrazolo[1,5-A]pyrazine.
Substitution: Various substituted pyrazolo[1,5-A]pyrazine derivatives.
Oxidation: Oxidized pyrazolo[1,5-A]pyrazine derivatives.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its structural features allow it to interact with nucleic acids, potentially affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitropyrazolo[1,5-A]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
4-Chloro-2-nitropyrazolo[1,5-A]triazine: Contains a triazine ring, offering different chemical properties and reactivity.
4-Chloro-2-nitropyrazolo[1,5-A]quinoxaline: Features a quinoxaline ring, which may confer unique biological activities.
Uniqueness
4-Chloro-2-nitropyrazolo[1,5-A]pyrazine is unique due to its specific combination of a pyrazole and pyrazine ring, which imparts distinct electronic and steric properties
Propriétés
IUPAC Name |
4-chloro-2-nitropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-4-3-5(11(12)13)9-10(4)2-1-8-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPUAHYRLXTQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)[N+](=O)[O-])C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[4.1.0]heptane-5-carbonitrile hydrochloride](/img/structure/B7456271.png)
![[5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 5-methylpyrazine-2-carboxylate](/img/structure/B7456285.png)

![2-[[2-(1-Methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7456294.png)
![2-{methyl[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoic acid](/img/structure/B7456311.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![N-(3-chloro-4-cyanophenyl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456340.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)



